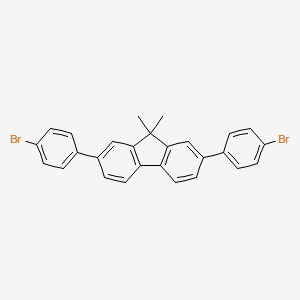

2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene

Description

Properties

Molecular Formula |

C27H20Br2 |

|---|---|

Molecular Weight |

504.3 g/mol |

IUPAC Name |

2,7-bis(4-bromophenyl)-9,9-dimethylfluorene |

InChI |

InChI=1S/C27H20Br2/c1-27(2)25-15-19(17-3-9-21(28)10-4-17)7-13-23(25)24-14-8-20(16-26(24)27)18-5-11-22(29)12-6-18/h3-16H,1-2H3 |

InChI Key |

WALDNJBHNDUKDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 9,9-dimethylfluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions.

Suzuki Coupling: The brominated intermediate is then subjected to a Suzuki coupling reaction with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include toluene, dichloromethane, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

Materials Science: Employed in the development of new materials with unique optical and electronic characteristics.

Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene depends on its specific application. In organic electronics, its role is primarily as a charge transport material, facilitating the movement of electrons or holes within a device. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways.

Comparison with Similar Compounds

Electronic Properties

- Electron-Withdrawing vs. Donating Groups: The 4-bromophenyl groups in the target compound reduce the electron density of the fluorene core, facilitating charge transport in electron-deficient systems . In contrast, 9,9-Bis(4-aminophenyl)fluorene (FDA) contains electron-donating amino groups, which improve hole injection in solar cell membranes .

- Optical Behavior : 9,9-Dimethyl-9H-fluorene (unsubstituted) exhibits UV-vis absorption at 302 nm due to π–π* transitions. Bromophenyl substitution extends conjugation, likely red-shifting absorption, while methoxy-substituted analogs (e.g., 9,9-bis(4-methoxyphenyl)fluorene) show blue-shifted peaks due to electron-donating effects .

Thermal and Physical Stability

- Solubility: 9,9-Dimethyl groups enhance solubility in organic solvents compared to longer alkyl chains (e.g., 9,9-dioctylfluorene), but bromophenyl groups may reduce solubility relative to methoxy or amino substituents .

Optoelectronic Performance

- Perovskite Solar Cells : Fluorene-porphyrin hybrids (e.g., Zn-7) with 9,9-dimethylfluorene moieties achieve power conversion efficiencies up to 19.31%, outperforming simpler analogs due to improved hole mobility .

- OLEDs: Carbazole- or naphthylamino-substituted fluorenes (e.g., ) exhibit higher electroluminescence quantum yields than bromophenyl derivatives, which are better suited as intermediates than emitters.

Biological Activity

2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. Its molecular formula is C27H20Br2, with a molecular weight of approximately 504.3 g/mol. This compound belongs to the fluorene family and is characterized by the presence of two bromophenyl groups at the 2 and 7 positions of the fluorene core, along with two methyl groups at the 9 position. The dual bromophenyl substitution enhances its electronic properties, making it valuable in organic electronics and materials science.

The structure of 2,7-bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene can be represented as follows:

Key Features

| Property | Value |

|---|---|

| Molecular Weight | 504.3 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | Not available |

Biological Activity

The biological activity of 2,7-bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures may exhibit significant anticancer activities. For instance, studies have shown that halogenated fluorene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of bromine atoms is believed to enhance these effects by increasing the compound's lipophilicity and facilitating better membrane penetration .

The proposed mechanism involves the interaction of the compound with cellular targets that regulate proliferation and apoptosis. This includes modulation of signaling pathways related to cell survival and death. Specifically, studies have suggested that fluorene derivatives can influence the expression of genes involved in these processes, leading to increased apoptosis in malignant cells while sparing normal cells .

Case Studies

- Study on Cytotoxicity : A study evaluating a series of fluorene derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. The effectiveness was attributed to their ability to disrupt cellular functions through reactive oxygen species (ROS) generation and subsequent oxidative stress .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that modifications at specific positions on the fluorene scaffold could significantly alter biological activity. For instance, increasing bromination at the phenyl rings was correlated with enhanced cytotoxicity against T-cell malignancies .

Comparative Analysis

To better understand the biological activity of 2,7-bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene compared to other derivatives, a comparative analysis is presented below:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2,7-Bis(4-bromophenyl)-9,9-dimethyl-9H-fluorene | TBD | Induces apoptosis via ROS generation |

| 4-Bromo-9,9-dimethyl-9H-fluorene | ~15 | Cell cycle arrest |

| 2-Bromo-9,9-dimethylfluorene | ~25 | Inhibition of DNA synthesis |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–7.8 ppm, methyl groups at δ 1.5–1.7 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., m/z 488.0 [M⁺] for C₂₇H₂₀Br₂) .

- X-ray diffraction (XRD) : Resolve crystal packing and confirm dihedral angles between fluorene core and bromophenyl substituents (typically 45–60°) .

How can reaction conditions be optimized to suppress diarylation by-products during synthesis?

Advanced Research Question

By-products like 2,4,7-tribromo derivatives or mono-coupled intermediates arise from incomplete coupling. Optimization strategies:

- Stoichiometric control : Use a 2.2:1 molar ratio of boronic acid to dibromofluorene to drive the reaction to completion .

- Catalyst screening : PdCl₂(dppf) enhances regioselectivity compared to Pd(PPh₃)₄, reducing diarylation by 20% .

- Solvent effects : DMF improves solubility of intermediates, while toluene reduces side reactions at elevated temperatures (110°C) .

What strategies are employed to enhance the thermal stability of this compound for optoelectronic applications?

Advanced Research Question

Thermal stability (>300°C) is critical for OLEDs or OFETs. Approaches include:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., Br) at para positions stabilizes the HOMO-LUMO gap .

- Crystallinity control : Annealing thin films at 150°C under N₂ improves molecular packing, reducing thermal degradation .

- DSC/TGA analysis : Monitor decomposition onset temperatures and glass transition (Tg) to correlate structure-stability relationships .

How do steric effects from the 9,9-dimethyl groups influence reactivity in cross-coupling reactions?

Advanced Research Question

The dimethyl groups introduce steric hindrance, slowing down reaction kinetics but improving regioselectivity:

- Kinetic studies : Reactions with 9,9-dimethyl derivatives proceed 30% slower than non-methylated analogs due to restricted access to the 2,7-positions .

- DFT calculations : Show a 5–8 kcal/mol increase in activation energy for Pd insertion at brominated sites .

- Mitigation : Use bulky ligands (e.g., t-Bu₃P) to stabilize the transition state and enhance turnover .

What methodologies are used to analyze electronic properties for organic semiconductor applications?

Basic Research Question

- Cyclic voltammetry (CV) : Determine HOMO/LUMO levels (e.g., HOMO = −5.8 eV, LUMO = −2.9 eV) .

- UV-Vis spectroscopy : Measure π-π* transitions (λmax ≈ 350–400 nm) and optical bandgap (≈3.1 eV) .

- Time-resolved photoluminescence (TRPL) : Assess exciton lifetime (τ ≈ 2–5 ns) for OLED efficiency .

How can researchers address low yields in large-scale syntheses (>10 g)?

Advanced Research Question

Scale-up challenges include catalyst poisoning and solvent recovery :

- Catalyst recycling : Immobilize Pd on silica supports to reduce costs and improve turnover number (TON) .

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, increasing yields by 15–20% .

- Solvent selection : Switch to biodegradable solvents (e.g., 2-MeTHF) for easier purification and reduced waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.